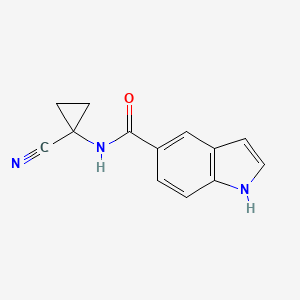
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that belongs to the family of benzothiazole derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interactions with biomolecules such as proteins and nucleic acids. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and protein kinases, which are involved in cell signaling pathways. It has also been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis. Additionally, it has been shown to bind to certain proteins such as tubulin and inhibit their activity, which can lead to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines. Additionally, it has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activity, which makes it a promising candidate for further drug development. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties.
One of the limitations of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is its potential toxicity. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide. Some of the key areas of research include:
1. Further elucidation of its mechanism of action and interactions with biomolecules such as proteins and nucleic acids.
2. Development of new derivatives and analogs with improved pharmacological properties and reduced toxicity.
3. Exploration of its potential as a treatment for other diseases such as autoimmune disorders and infectious diseases.
4. Investigation of its potential as a diagnostic tool for cancer and other diseases.
5. Development of new drug delivery systems to improve its bioavailability and efficacy.
In conclusion, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activity, which makes it a promising candidate for further drug development. However, its potential toxicity and mechanism of action need to be further elucidated to fully understand its potential applications.
Synthesis Methods
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 5-chloro-4-methyl-1,3-benzothiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at a temperature of around 25-30°C. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been studied for its potential applications in various areas of scientific research. Some of the key areas of research include medicinal chemistry, pharmacology, and biochemistry.
Medicinal chemistry: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been studied for its potential as a lead compound for the development of new drugs. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacology: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and protein kinases, which are involved in cell signaling pathways. It has also been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis.
Biochemistry: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been studied for its interactions with biomolecules such as proteins and nucleic acids. It has been shown to bind to certain proteins such as tubulin and inhibit their activity, which can lead to cell cycle arrest and apoptosis. It has also been shown to interact with DNA and RNA and inhibit their synthesis.
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-12(18)6-7-14-15(9)19-17(24-14)20-16(21)11-5-4-10(22-2)8-13(11)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMUUWHDQZATSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)



![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)




![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)


